(R)-(+)-1-Phenyl-1-butanol

Catalog No.
S1910274
CAS No.
22144-60-1
M.F
C10H14O
M. Wt
150.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(+)-1-Phenyl-1-butanol

CAS Number

22144-60-1

Product Name

(R)-(+)-1-Phenyl-1-butanol

IUPAC Name

(1R)-1-phenylbutan-1-ol

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

InChI

InChI=1S/C10H14O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10-11H,2,6H2,1H3/t10-/m1/s1

InChI Key

HQRWWHIETAKIMO-SNVBAGLBSA-N

SMILES

CCCC(C1=CC=CC=C1)O

Canonical SMILES

CCCC(C1=CC=CC=C1)O

Isomeric SMILES

CCC[C@H](C1=CC=CC=C1)O

Substrate for Enzyme Studies

(R)-(+)-1-Phenyl-1-butanol serves as a valuable substrate for investigating enzymatic reactions. Researchers utilize it in studies related to:

  • Transesterification: This process involves exchanging an ester group between molecules. (R)-(+)-1-Phenyl-1-butanol can be used to study the activity and selectivity of lipases, enzymes that catalyze transesterification reactions. Lipase-mediated transesterification of (R)-(+)-1-Phenyl-1-butanol with butyl acetate has been investigated to understand the thermodynamics of the reaction [1].

Source

[1] Transesterification of phenyl alkanols with butyl acetate in the presence of lipase enzyme ()

  • Reduction of Ketones: Ketones are a class of organic compounds. (R)-(+)-1-Phenyl-1-butanol can be employed as a substrate to study the activity and stereoselectivity of ketoreductase enzymes. These enzymes reduce ketones to chiral alcohols. Research has explored the use of ketoreductases to convert phenyl alkanones (ketones containing a phenyl group) to (R)-(+)-1-Phenyl-1-butanol [2].

Source

[2] Reduction of phenyl alkanones in the presence of ketoreductase enzyme ()

The findings from these studies can contribute to the development of more efficient and selective biocatalysts for various industrial and pharmaceutical applications.

Potential Applications in Other Areas

While the current research on (R)-(+)-1-Phenyl-1-butanol primarily focuses on its utility as a substrate, its unique properties might hold promise for other scientific investigations. These possibilities include:

  • Asymmetric Synthesis

    Due to its chirality, (R)-(+)-1-Phenyl-1-butanol could potentially serve as a chiral auxiliary or starting material for the synthesis of other chiral molecules. This could be valuable in the development of new drugs and other pharmaceuticals.

  • Material Science Applications

    The specific interactions between the functional groups of (R)-(+)-1-Phenyl-1-butanol and other molecules could be of interest in material science research. This might lead to the development of new materials with tailored properties.

(R)-(+)-1-Phenyl-1-butanol is a chiral alcohol with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol. This compound is characterized by a phenyl group attached to a butanol chain, specifically at the first carbon. The presence of the chiral center makes it optically active, with its (R)-enantiomer being of particular interest in various chemical and pharmaceutical applications. It is commonly used as a building block in organic synthesis and can be found in various natural products and fragrances.

, including:

  • Hydroxylation: This compound can undergo benzylic hydroxylation, leading to the formation of (S)-1-phenylethanol and acetophenone as by-products under certain conditions .
  • Transesterification: It serves as a substrate in transesterification reactions, particularly with butyl acetate, which is significant for thermodynamic studies .
  • Oxidation: The compound can be oxidized to yield ketones or other alcohols, depending on the reaction conditions and catalysts used.

(R)-(+)-1-Phenyl-1-butanol exhibits various biological activities. It has been studied for its potential therapeutic effects, including:

  • Antimicrobial Properties: Some studies suggest that it may possess antimicrobial activity against certain pathogens.
  • Flavoring Agent: Due to its pleasant aroma, it is often used in the food and fragrance industries.
  • Pharmacological Potential: Research indicates that it may have implications in drug design and development due to its chiral nature.

Several methods exist for synthesizing (R)-(+)-1-phenyl-1-butanol:

  • Chiral Synthesis: Utilizing chiral catalysts or reagents can lead to high enantiomeric excess of the desired (R)-enantiomer.
  • Biocatalytic Methods: Enzymatic hydroxylation using specific enzymes like PaDa-I has shown promising results in producing this compound with high stereoselectivity .
  • Conventional Organic Synthesis: Traditional synthetic routes involve starting from phenylacetaldehyde or other related compounds, followed by reduction processes.

Interaction studies involving (R)-(+)-1-phenyl-1-butanol have focused on its reactivity with different catalysts and substrates. For instance, studies have shown how it interacts with enzymes during hydroxylation processes, influencing product distribution and stereoselectivity. Additionally, research on its interaction with biological systems suggests potential pathways for drug development.

Several compounds share structural similarities with (R)-(+)-1-phenyl-1-butanol, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
1-PhenylethanolC₈H₁₀OShorter carbon chain; used in flavoring
2-PhenylpropanolC₉H₁₂ODifferent stereochemistry; distinct aroma
1-(4-Methylphenyl)butanolC₁₁H₁₄OSubstituted phenyl group; varied applications
2-(4-Methylphenyl)propanolC₉H₁₂OSimilar structure; different biological activity

The uniqueness of (R)-(+)-1-phenyl-1-butanol lies in its specific chiral configuration which influences its reactivity and biological activity compared to these similar compounds. Its applications in both pharmaceuticals and fragrances further distinguish it within this class of compounds.

XLogP3

2.3

UNII

4L6AR026JN

Wikipedia

(+)-1-phenylbutanol

Dates

Modify: 2023-08-16

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